N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is an intricate chemical compound recognized for its distinctive molecular structure. This compound showcases a blend of pyrimidine, piperidine, and sulfonyl groups, contributing to its reactivity and functional attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 2,6-dimethylpyrimidin-4-yl structure. Subsequent steps may include the integration of the piperidin-1-yl group via nucleophilic substitution, followed by sulfonylation to attach the sulfonyl group. The process concludes with the coupling of the 3-methylphenylpropionamide moiety under controlled conditions.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and solvent optimization play crucial roles. The aim is to scale the process efficiently while ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: The sulfonyl group can undergo oxidative transformations.
Reduction: The pyrimidine ring offers sites for reduction, typically altering the compound's reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperidine and pyrimidine rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Conditions often involve specific temperature and pressure controls to drive the desired reactions efficiently.
Major Products: Reactions yield various derivatives, primarily focusing on modifications to the sulfonyl and pyrimidine groups. These products often exhibit enhanced or altered functional properties, useful in further applications.
Scientific Research Applications
This compound has diverse scientific research applications across multiple fields:
Chemistry: Utilized as a reagent or intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules, offering insights into cellular processes and enzymatic functions.
Medicine: Studied for its therapeutic potential, particularly in targeting specific molecular pathways or diseases.
Industry: Employed in the development of new materials or chemicals, leveraging its unique structural attributes.
Mechanism of Action
The compound's mechanism of action involves intricate interactions at the molecular level. It binds to specific molecular targets, influencing pathways that regulate various biological or chemical processes. The pyrimidine and piperidine rings play crucial roles in these interactions, often serving as key sites for binding or reactivity.
Comparison with Similar Compounds
When compared to similar compounds, such as those containing simpler pyrimidine or piperidine structures, N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide stands out due to its multifaceted structure. Its combination of sulfonyl and propionamide groups enhances its functionality and reactivity, making it a versatile compound in various applications.
Similar Compounds
N-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)acetamide
2,6-dimethyl-4-(piperidin-1-ylsulfonyl)pyrimidine
4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)-3-methylbenzoic acid
This compound is a fascinating compound with wide-ranging applications and potential. Its complex structure and reactivity make it a valuable asset in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-5-20(26)24-17-8-9-19(14(2)11-17)30(27,28)25-10-6-7-18(13-25)29-21-12-15(3)22-16(4)23-21/h8-9,11-12,18H,5-7,10,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCZJUOUKYSDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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